molecular formula C12H15NO3 B1470439 2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1780330-64-4

2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B1470439
CAS No.: 1780330-64-4
M. Wt: 221.25 g/mol
InChI Key: IXWZGCHWKVTAKH-UHFFFAOYSA-N
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Description

The compound “2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” belongs to the class of organic compounds known as benzo[b][1,4]oxazin-3-yl)acetic acids. These are aromatic compounds containing an acetic acid (or a derivative) linked to a benzo[b][1,4]oxazine ring system .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[b][1,4]oxazin-3-yl)acetic acid moiety. The presence of the acetic acid group would make the compound acidic in nature .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to 1,2-oxazines, such as 2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, have been explored extensively. These compounds are synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are obtained from the cyclization of specific precursors. The importance of oxazinium salts as electrophiles in various reactions highlights the versatility and reactivity of these compounds, making them valuable in synthetic organic chemistry (Sainsbury, 1991).

Biological Activities

Compounds bearing the 1,2-benzoxazine structure, similar to the core of the mentioned acid, have been noted for their wide range of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects. The diversity of biological activities suggests potential pharmaceutical applications, with structural modifications providing a pathway to enhance or modify these activities for specific therapeutic uses (Waisser & Kubicová, 1993).

Antimicrobial Properties

Research on the degradation of acetaminophen by advanced oxidation processes has identified various by-products, including those similar to the structure of interest, which exhibit significant antimicrobial properties. This suggests potential environmental applications for these compounds, particularly in water treatment and pollution mitigation strategies, where their ability to break down into less harmful by-products could be leveraged (Qutob et al., 2022).

Potential as Antimicrobial Scaffolds

The structural backbone of 1,4-benzoxazin-3-one, closely related to the compound , has shown potential as a scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have demonstrated potent activity against a range of pathogens, suggesting that further exploration and modification of these structures could yield effective new drugs for combating infectious diseases (Yoda, 2020).

Properties

IUPAC Name

2-(4,6-dimethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-4-11-10(5-8)13(2)9(7-16-11)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWZGCHWKVTAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 3
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 4
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 5
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 6
2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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